Cas no 2034251-67-5 (2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide)

2-[4-(Propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a specialized organic compound featuring a thiophene-substituted pyridine core linked to a phenylacetamide moiety via a methylene bridge. The presence of an isopropylthioether group enhances its lipophilicity, potentially improving membrane permeability in biological applications. This structure suggests utility as an intermediate in pharmaceutical or agrochemical synthesis, where its heterocyclic components may contribute to binding affinity or metabolic stability. The compound's modular design allows for further derivatization, making it a versatile scaffold for medicinal chemistry research. Its well-defined molecular architecture facilitates structure-activity relationship studies, particularly in targeting thiophene- or pyridine-sensitive biological systems.
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide structure
2034251-67-5 structure
Product name:2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
CAS No:2034251-67-5
MF:C21H22N2OS2
MW:382.5422
CID:5348149

2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
    • 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
    • 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
    • Inchi: 1S/C21H22N2OS2/c1-15(2)26-19-7-5-16(6-8-19)11-21(24)23-13-17-10-18(14-22-12-17)20-4-3-9-25-20/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24)
    • InChI Key: ZGLKLBWBEABUSQ-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C(N([H])C([H])([H])C1C([H])=NC([H])=C(C2=C([H])C([H])=C([H])S2)C=1[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 438
  • XLogP3: 4.2
  • Topological Polar Surface Area: 95.5

2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6515-4381-1mg
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
1mg
$54.0 2023-09-08
Life Chemicals
F6515-4381-3mg
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
3mg
$63.0 2023-09-08
Life Chemicals
F6515-4381-10μmol
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6515-4381-5μmol
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6515-4381-15mg
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
15mg
$89.0 2023-09-08
Life Chemicals
F6515-4381-10mg
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
10mg
$79.0 2023-09-08
Life Chemicals
F6515-4381-2μmol
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6515-4381-2mg
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
2mg
$59.0 2023-09-08
Life Chemicals
F6515-4381-4mg
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
4mg
$66.0 2023-09-08
Life Chemicals
F6515-4381-20μmol
2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
2034251-67-5
20μmol
$79.0 2023-09-08

Additional information on 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Introduction to 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide (CAS No. 2034251-67-5)

2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034251-67-5, represents a convergence of multiple structural motifs that are known for their potential biological activity. The presence of a propan-2-ylsulfanyl group on a phenyl ring, coupled with a pyridine core linked to a thiophene moiety, suggests a rich chemical space for interaction with biological targets. Such structural features are often exploited in the design of novel therapeutic agents, particularly in the quest to develop treatments for complex diseases.

The compound's molecular framework is characterized by its dual aromatic systems—the phenyl ring and the thiophene ring—which are connected through a pyridine intermediate. This arrangement not only contributes to the compound's stability but also enhances its solubility and bioavailability, critical factors in drug development. The acetamide functional group at one end of the molecule introduces a polar region, which can facilitate interactions with polar biological targets such as proteins and enzymes. This functionalization is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and improve binding affinity.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. The thiophen-2-yl substituent in this molecule is particularly noteworthy, as thiophene derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The integration of thiophene into the molecular structure of 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide not only enhances its pharmacological potential but also opens up avenues for further derivatization and optimization.

Moreover, the pyridin-3-yl moiety serves as a key pharmacophore, contributing to the compound's ability to interact with various biological receptors. Pyridine-based compounds are well-documented for their role in central nervous system (CNS) drugs, cardiovascular agents, and anticancer therapeutics. The strategic placement of the pyridin-3-yl group in this molecule suggests that it may exhibit properties relevant to these therapeutic areas. The combination of these structural elements makes 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like this one with biological targets. These computational approaches have been instrumental in identifying potential lead compounds for drug development. By leveraging high-throughput virtual screening and molecular dynamics simulations, scientists can rapidly assess the binding affinity and selectivity of 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[5-(thiophen-2-yll pyridin -3 -y l)methyl}acetamide towards various protein targets. Such computational studies have already provided valuable insights into its potential pharmacological activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the sulfanyl linkage between the propanol and phenyl ring, followed by the introduction of the pyridine-thiophene bridge. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic framework efficiently. These synthetic strategies are critical in achieving the desired molecular architecture while maintaining functional group integrity.

Once synthesized, 2-[4-(propan - 2 - ylsulfanyl ) phen yl ] - N - { [ 5 - ( th ioph en - 2 - yl ) p y rid i n e - 3 - y l ] m e t h y l } ace tam ide undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical techniques confirm the structural integrity of the compound and provide insights into its conformational preferences. Additionally, X-ray crystallography may be employed to determine the precise three-dimensional structure of the molecule, which is essential for understanding its interactions with biological targets.

In vitro studies have begun to explore the potential biological activity of 2-[4-(propan - 2 - ylsulfanyl ) phen yl ] - N - { [ 5 - ( th ioph en - 2 - yl ) p y rid i n e - 3 - y l ] m e t h y l } ace tam ide . Initial assays have shown promising results in modulating certain enzymatic activities relevant to inflammatory pathways. The presence of both sulfanyl and amide functionalities suggests that this compound may exhibit dual-targeting capabilities, interacting with both protein receptors and enzymes simultaneously. Such multitarget engagement is often associated with enhanced therapeutic efficacy and reduced side effects.

The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals, where similar structural motifs have demonstrated efficacy as growth regulators or pest inhibitors. The versatility of propan - 2 - ylsulfanyl groups in mediating interactions with biological systems makes this molecule an attractive scaffold for designing novel agrochemical agents that are both effective and environmentally friendly.

As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates like CAS No2034251–67–5 . By analyzing vast datasets of known bioactive compounds, these algorithms can predict new molecular structures that are likely to exhibit desired biological activities while minimizing off-target effects.

The future direction of research on CAS No2034251–67–5 lies in exploring its derivatives through structure-based drug design approaches. By systematically modifying specific functional groups within its framework, scientists can fine-tune its pharmacological profile to achieve optimal therapeutic outcomes. For instance, altering the substitution pattern on the thiophene ring or introducing additional polar groups could enhance binding affinity or metabolic stability.

In conclusion,CAS No2034251–67–5, identified as [bold]CAS No2034251–67–5[/bold] , represents a significant advancement in medicinal chemistry due to its intricate molecular architecture and potential biological activity。 Its unique combination of structural elements—such as [bold]propan – 2 – ylsulfanyl, [bold]thiophen – 2 – yl, [bold]pyridine – 3 – yl, [bold]acetamide[/bold]—positions it as a valuable scaffold for developing novel therapeutic agents。 With ongoing research focused on computational modeling、synthetic optimization、and preclinical testing,this compound holds promise not only for addressing complex diseases but also for expanding our understanding of molecular interactions at a fundamental level。 As science progresses,it is anticipated that discoveries like this will continue to pave the way toward more effective、safer,and targeted treatments for human health。

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